molecular formula C13H8Cl2N2S B2915358 1-(4-chlorophenyl)-5-(3-chloro-2-thienyl)-1H-pyrazole CAS No. 477762-25-7

1-(4-chlorophenyl)-5-(3-chloro-2-thienyl)-1H-pyrazole

Cat. No. B2915358
CAS RN: 477762-25-7
M. Wt: 295.18
InChI Key: OKPCLZKHEKKMKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-5-(3-chloro-2-thienyl)-1H-pyrazole, also known as CCTP, is a heterocyclic compound with a pyrazole ring structure. It has been studied for its potential applications in the fields of science, technology, and medicine. The compound has been the subject of numerous scientific studies due to its unique properties and potential for various applications.

Scientific Research Applications

Structural Characterization and Synthesis

  • Pyrazole derivatives have been synthesized and structurally characterized, demonstrating their potential in material science and crystallography. For instance, the synthesis of isostructural thiazoles with pyrazole units has been reported, providing insights into their crystal structures and molecular conformations (Kariuki et al., 2021).

Antimicrobial and Anticancer Activity

  • Novel pyrazole compounds have shown potential as anti-cancer and antimicrobial agents. Research on pyrazole derivatives has demonstrated their efficacy in inhibiting cancer cell growth and microbial proliferation, indicating their significance in medicinal chemistry (Thomas et al., 2019).

Molecular Docking and Quantum Chemical Calculations

  • The application of pyrazole derivatives in molecular docking and quantum chemical studies has been explored. These compounds have been analyzed for their electronic structures, physico-chemical properties, and interactions with biological targets, underscoring their utility in drug design and discovery (Viji et al., 2020).

Corrosion Inhibition

  • Pyrazoline compounds have been investigated for their corrosion inhibition properties, demonstrating their potential in protecting metals against corrosion in acidic environments. This research highlights the application of pyrazole derivatives in materials science and engineering (Saraswat & Yadav, 2020).

Organic Light Emitting Diodes (OLEDs)

  • Pyrazoline derivatives have been utilized in the development of organic light-emitting diodes (OLEDs), showcasing their importance in the field of optoelectronics and display technology. The efficient blue emission from pyrazoline-based OLEDs represents a significant advancement in the development of display materials (Lu et al., 2000).

properties

IUPAC Name

1-(4-chlorophenyl)-5-(3-chlorothiophen-2-yl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2S/c14-9-1-3-10(4-2-9)17-12(5-7-16-17)13-11(15)6-8-18-13/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPCLZKHEKKMKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=CC=N2)C3=C(C=CS3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.